molecular formula C18H21N5OS3 B305255 2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Katalognummer B305255
Molekulargewicht: 419.6 g/mol
InChI-Schlüssel: USSLIHXGZLNSBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been synthesized and studied for its potential scientific research applications. This compound has gained attention due to its unique structure and potential biological activities.

Wirkmechanismus

The mechanism of action of 2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that the compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). It has also been shown to modulate the immune system, leading to increased immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its potential as an anti-cancer agent. However, the compound is complex to synthesize and requires expertise in organic chemistry. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for research involving 2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One potential direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Another potential direction is to study its potential as a drug delivery system for other compounds. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Synthesemethoden

The synthesis of 2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves the reaction of several chemical compounds in a stepwise manner. The synthesis process is complex and requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as an anti-cancer agent. Studies have shown that the compound has the ability to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.

Eigenschaften

Produktname

2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Molekularformel

C18H21N5OS3

Molekulargewicht

419.6 g/mol

IUPAC-Name

2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H21N5OS3/c1-3-23-15(11-25-10-14-7-5-4-6-8-14)21-22-18(23)27-12-16(24)20-17-19-13(2)9-26-17/h4-9H,3,10-12H2,1-2H3,(H,19,20,24)

InChI-Schlüssel

USSLIHXGZLNSBE-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C)CSCC3=CC=CC=C3

Kanonische SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C)CSCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.